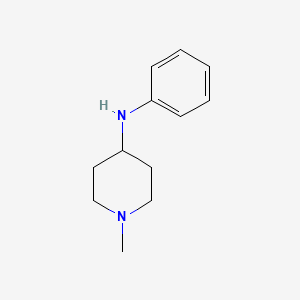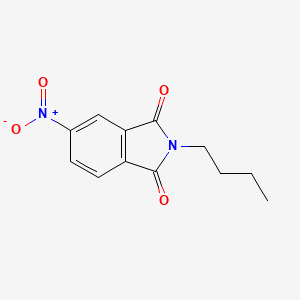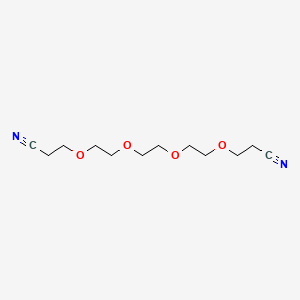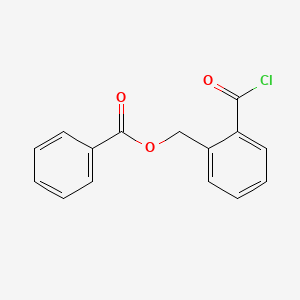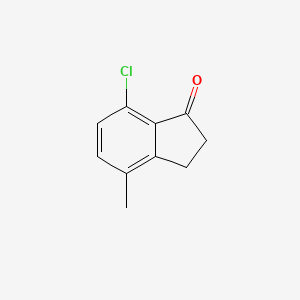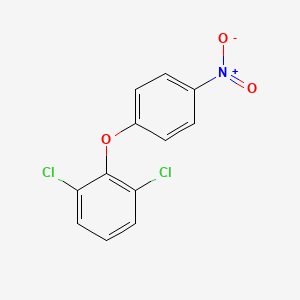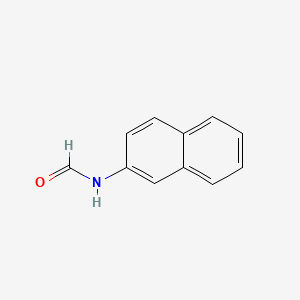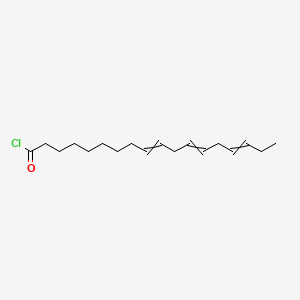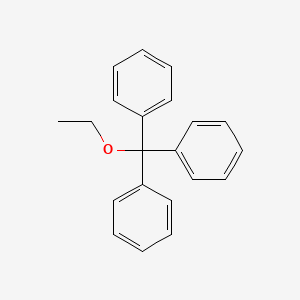
三苯甲基乙醚
描述
科学研究应用
Ethyl trityl ether is primarily used as a protecting group in organic synthesis. Its applications include:
作用机制
Target of Action
Ethyl trityl ether, also known as triphenylmethyl ether, primarily targets functional groups in organic compounds, particularly alcohols . It serves as a protective group for these functional groups during chemical reactions . The primary role of ethyl trityl ether is to prevent these functional groups from participating in unwanted side reactions, thereby ensuring the desired reaction proceeds as planned .
Mode of Action
Ethyl trityl ether interacts with its targets by forming an ether bond with the hydroxyl (-OH) group of alcohols . This interaction results in the protection of the alcohol, preventing it from reacting with other substances in the reaction mixture . The protective group can later be removed under specific conditions, allowing the alcohol to participate in subsequent reactions .
Biochemical Pathways
The use of ethyl trityl ether affects various biochemical pathways, particularly those involving the synthesis of complex organic compounds . For instance, it is often used in carbohydrate chemistry for the selective protection of primary alcohols in the presence of secondary and/or tertiary alcohols . This allows for selective reactions to occur at specific sites within the molecule, thereby influencing the overall pathway of the synthesis .
Result of Action
The primary molecular effect of ethyl trityl ether’s action is the formation of a protective ether bond with the alcohol functional group . This protects the alcohol from reacting with other substances in the reaction mixture. On a cellular level, the use of protective groups like ethyl trityl ether can influence the synthesis of complex biomolecules, such as peptides and carbohydrates .
Action Environment
The action, efficacy, and stability of ethyl trityl ether can be influenced by various environmental factors. For instance, the presence of certain reagents or catalysts can promote the formation or cleavage of the protective ether bond . Additionally, factors such as temperature, pH, and solvent can also affect the reaction conditions and thus the action of ethyl trityl ether .
生化分析
Biochemical Properties
Ethyl trityl ether plays a significant role in biochemical reactions, particularly in the protection of hydroxyl groups in organic synthesis. It interacts with various enzymes and proteins, primarily those involved in the synthesis and modification of biomolecules. For instance, ethyl trityl ether is known to interact with enzymes such as N,N’-dicyclohexylcarbodiimide (DCC) during peptide synthesis . The nature of these interactions typically involves the formation of stable intermediates that prevent unwanted side reactions, thereby ensuring the specificity and efficiency of the biochemical processes.
Cellular Effects
Ethyl trityl ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For example, ethyl trityl ether can impact the expression of genes related to oxidative stress and cellular defense mechanisms . Additionally, it may alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of ethyl trityl ether involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, ethyl trityl ether can act as a Lewis acid, facilitating hydride abstraction reactions in organic synthesis . This interaction can result in changes in gene expression and the activation of specific signaling pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl trityl ether can change over time due to its stability and degradation properties. Ethyl trityl ether is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of strong acids or bases . Long-term exposure to ethyl trityl ether in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl trityl ether vary with different dosages in animal models. At low doses, ethyl trityl ether may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including potential hepatotoxicity and neurotoxicity. These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Ethyl trityl ether is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized through oxidative pathways, leading to the formation of intermediate metabolites that can further participate in biochemical reactions . The presence of ethyl trityl ether can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, ethyl trityl ether is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, ethyl trityl ether may bind to lipid membranes, influencing its distribution within the cell and its accessibility to target enzymes and proteins.
Subcellular Localization
The subcellular localization of ethyl trityl ether is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Ethyl trityl ether has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . This localization is crucial for its activity, as it allows ethyl trityl ether to interact with specific biomolecules and participate in targeted biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl trityl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The general reaction scheme is as follows:
- Formation of the alkoxide ion by reacting an alcohol with a strong base such as sodium hydride (NaH).
- Reaction of the alkoxide ion with ethyl bromide to form ethyl trityl ether.
Industrial Production Methods: Industrial production of ethyl trityl ether typically involves the same Williamson ether synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of silver oxide (Ag2O) as a mild base to facilitate the reaction .
化学反应分析
Types of Reactions: Ethyl trityl ether undergoes several types of reactions, including:
Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids.
Oxidation and Reduction: Trityl ethers can be involved in oxidation and reduction reactions, although these are less common compared to cleavage reactions.
Common Reagents and Conditions:
Acidic Cleavage: Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for the cleavage of ethyl trityl ether.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products:
相似化合物的比较
Trimethylsilyl Ether: Another common protecting group for alcohols, removed by acid or fluoride ion.
Tetrahydropyranyl Ether: Used for protecting alcohols, removed by acid.
Uniqueness of Ethyl Trityl Ether: Ethyl trityl ether is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
属性
IUPAC Name |
[ethoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXJOZGCQASJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303895 | |
| Record name | Ethyl trityl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
968-39-8 | |
| Record name | Ethyl trityl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl trityl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl triphenylmethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




